

Technical Guide: 5-(3-Iodophenyl)-5-oxovaleric Acid in Research & Development

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Compound of Interest

Compound Name: 5-(3-Iodophenyl)-5-oxovaleric acid

CAS No.: 898790-83-5

Cat. No.: B1325317

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Executive Summary

5-(3-Iodophenyl)-5-oxovaleric acid (CAS: 898790-83-5), also known as 4-(3-iodobenzoyl)butyric acid, is a specialized aryl-keto acid scaffold. It serves as a pivotal building block in two primary high-value research sectors:

- **Molecular Imaging:** As a stable precursor for radioiodinated fatty acid analogs (e.g., meta-iodinated variants of IPPA/BMIPP) used in SPECT myocardial metabolic imaging.
- **Medicinal Chemistry:** As a pharmacophore scaffold for Poly(ADP-ribose) polymerase (PARP) inhibitors and Histone Deacetylase (HDAC) inhibitors, leveraging the 3-iodobenzoyl moiety for hydrophobic pocket binding and the carboxylic acid for zinc chelation or solubility.

This guide details the synthetic utility, mechanistic applications, and handling protocols for this compound.

Chemical Identity & Properties

Property	Specification
IUPAC Name	5-(3-Iodophenyl)-5-oxopentanoic acid
Alternative Names	4-(3-Iodobenzoyl)butyric acid; 3-Iodo-delta-keto-valeric acid
CAS Number	898790-83-5
Molecular Formula	C ₁₁ H ₁₁ IO ₃
Molecular Weight	318.11 g/mol
Structural Motif	meta-Substituted Aryl Ketone with Terminal Carboxyl
Solubility	Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
pKa (Predicted)	~4.6 (Carboxylic acid), ~-6.0 (Ketone protonation)

Core Synthetic Applications

Synthesis via Friedel-Crafts Acylation

The primary route to **5-(3-Iodophenyl)-5-oxovaleric acid** involves the regioselective acylation of iodobenzene. While para-substitution is electronically favored, the meta-isomer is often isolated via specific catalytic conditions or purified from a mixture to ensure metabolic stability in downstream applications.

Reaction Scheme: Iodobenzene + Glutaric Anhydride → [AlCl₃] → 5-(4-Iodophenyl)-5-oxovaleric acid (Major) + **5-(3-Iodophenyl)-5-oxovaleric acid** (Minor/Target)

Note: For high-purity meta-isomer synthesis, organometallic coupling (e.g., 3-iodobenzoyl chloride + organozinc reagent) is preferred to avoid isomer separation issues.

Precursor for Radioiodinated Fatty Acids

The meta-iodophenyl moiety is crucial for radiopharmaceuticals. Unlike para-iodine, which is susceptible to rapid enzymatic deiodination in the myocardium, the meta-iodine bond is

sterically and electronically stabilized, ensuring the radioactive signal remains attached to the metabolic tracer.

Workflow:

- Wolff-Kishner Reduction: The ketone at C5 is reduced to a methylene group to form 5-(3-iodophenyl)pentanoic acid.
- Chain Elongation: This C5 unit is extended (via Grignard or Wittig reactions) to form long-chain fatty acid analogs like 15-(3-iodophenyl)pentadecanoic acid (IPPA).
- Radioisotope Exchange: The non-radioactive iodine-127 is replaced with Iodine-123 (SPECT) or Iodine-124 (PET) via copper-catalyzed nucleophilic exchange.



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Figure 1: Synthetic pathway transforming the keto-acid scaffold into a myocardial imaging agent.

Biological Applications & Mechanisms[3]

Metabolic Trapping (Myocardial Imaging)

Research utilizes this scaffold to study Beta-Oxidation defects.

- Mechanism: Long-chain analogs (C15) derived from this compound enter the mitochondria.
- The "3-Iodo" Effect: The bulky iodine atom at the meta position inhibits the final stages of beta-oxidation, causing the metabolite to become "trapped" in the cardiomyocyte.
- Diagnostic Value: The retention of radioactivity correlates with viable myocardium; loss of retention indicates metabolic shutdown (ischemia).

PARP & Enzyme Inhibition

The 3-iodobenzoyl fragment is a privileged pharmacophore in inhibitor design.

- **PARP Inhibition:** The aryl amide/ketone mimics the nicotinamide moiety of NAD⁺, binding to the catalytic site of Poly(ADP-ribose) polymerase. The 3-iodo group fills a specific hydrophobic pocket (the "adenine ribose" binding site), enhancing potency.
- **HDAC Inhibition:** The terminal carboxylic acid (or its hydroxamic acid derivative) acts as a Zinc Binding Group (ZBG), chelating the active site Zn²⁺ ion of Histone Deacetylases, while the linker (oxovaleric chain) spans the channel.

Experimental Protocols

Protocol A: Synthesis of 5-(3-Iodophenyl)pentanoic Acid (Reduction)

Use this protocol to convert the keto-acid precursor into the saturated fatty acid analog.

Reagents:

- **5-(3-Iodophenyl)-5-oxovaleric acid** (1.0 eq)
- Hydrazine hydrate (5.0 eq)
- Potassium hydroxide (KOH) (4.0 eq)
- Diethylene glycol (Solvent)

Procedure:

- **Dissolution:** Dissolve 1.0 g of **5-(3-Iodophenyl)-5-oxovaleric acid** in 10 mL of diethylene glycol in a round-bottom flask.
- **Hydrazone Formation:** Add hydrazine hydrate (5 eq) and reflux at 120°C for 2 hours.
- **Water Removal:** Distill off water and excess hydrazine until the internal temperature rises to ~190°C.
- **Reduction:** Add KOH pellets (4 eq) carefully. Reflux at 200°C for 4-6 hours.

- Workup: Cool to room temperature, dilute with water (50 mL), and acidify with 6M HCl to pH 2.
- Extraction: Extract with Ethyl Acetate (3 x 20 mL). Dry organic layer over Na₂SO₄ and concentrate.
- Purification: Recrystallize from Hexane/EtOAc to obtain the reduced acid.

Validation:

- ¹H NMR: Disappearance of the ketone alpha-protons (~3.0 ppm triplet) and appearance of alkyl multiplets.
- MS: Molecular ion shift from 318 (M+) to 304 (M+ for reduced form).

Protocol B: Suzuki-Miyaura Cross-Coupling

Use this protocol to functionalize the 3-iodo position for library generation.

Reagents:

- **5-(3-Iodophenyl)-5-oxovaleric acid** (1.0 eq)
- Aryl Boronic Acid (1.2 eq)
- Pd(PPh₃)₄ (5 mol%)
- Na₂CO₃ (2M aqueous solution)
- DME (Dimethoxyethane)

Procedure:

- Degas DME and Na₂CO₃ solution with nitrogen for 15 minutes.
- Combine substrate, boronic acid, and catalyst in a sealed tube.
- Heat at 85°C for 12 hours under inert atmosphere.

- Acidify workup to retain the carboxylic acid functionality.

References

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